molecular formula C18H15N3O4 B2983630 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-56-1

3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2983630
CAS No.: 898436-56-1
M. Wt: 337.335
InChI Key: FTZSTGAZCDMJFQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2,1-ij]quinoline core fused with a tetrahydro ring system, substituted at the 8-position by a 3-nitrobenzamide group. Such structural motifs are common in medicinal chemistry, where the pyrroloquinoline scaffold is leveraged for its planar aromaticity and ability to engage in π-π stacking or hydrogen bonding .

Properties

IUPAC Name

3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-10-13-8-14(7-11-4-2-6-20(16)17(11)13)19-18(23)12-3-1-5-15(9-12)21(24)25/h1,3,5,7-9H,2,4,6,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZSTGAZCDMJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves a multi-step process:

  • Formation of Tetrahydroquinoline Core: : The initial step generally includes the cyclization of suitable precursors to form the tetrahydroquinoline core.

  • Introduction of Nitro Group: : Nitration of the aromatic benzamide is achieved using a nitrating agent such as nitric acid in the presence of a catalyst.

  • Coupling Reaction: : The final step involves coupling the nitro-substituted benzamide with the tetrahydroquinoline core under controlled conditions to yield the target compound.

Industrial Production Methods

On an industrial scale, the production of this compound would necessitate optimizing the above synthetic route to ensure high yield and purity. This often involves:

  • Continuous Flow Chemistry: : To enhance efficiency and scalability.

  • Use of Catalysts: : To reduce reaction time and energy consumption.

  • Purification Processes: : Like recrystallization or chromatography to achieve high-purity end products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative transformations of the compound can introduce new functional groups or modify existing ones.

  • Reduction: : The nitro group can be selectively reduced to form amino derivatives.

  • Substitution: : Electrophilic or nucleophilic substitutions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Such as hydrogen gas in the presence of a palladium catalyst for the reduction of nitro groups.

  • Substitution Reagents: : Include halogenating agents or nucleophiles like sodium ethoxide for substitution reactions.

Major Products

The major products formed depend on the type of reaction:

  • Oxidation: : Often yields hydroxylated or ketone derivatives.

  • Reduction: : Produces amino-substituted analogs.

  • Substitution: : Leads to various functionalized derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is used as a precursor for synthesizing more complex molecules and as a study molecule for reaction mechanisms.

Biology

In biological studies, it serves as a probe for understanding biochemical pathways and interactions due to its unique structural features.

Medicine

It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interfere with biological targets.

Industry

This compound can be utilized in the development of materials with specific electronic properties or as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. It can inhibit or activate these targets, thereby modulating various biological pathways. This compound's structure allows it to engage in hydrogen bonding, van der Waals interactions, and covalent bonding with specific biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrroloquinoline Core

a. Oxygen-Containing Derivatives

  • N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22): Incorporates a pyrano ring and dual ketone groups (8,11-dioxo), enhancing rigidity and polarity compared to the target compound. This structural modification reduces solubility in nonpolar solvents, as evidenced by recrystallization from acetic acid .
  • N-(6-(1-Hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[...]quinolin-2-yl)-2-oxo-2H-pyran-3-yl)benzamide (21): Features a hydroxy group and fused pyran ring, increasing hydrogen-bonding capacity.

b. Sulfur-Containing Hybrids

  • (Z)-2-Thioxothiazolidin-4-one Derivatives: Compounds such as (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[...]quinolin-1-ylidene)-2-thioxothiazolidin-4-one introduce a thiazole ring with a thioxo group. The sulfur atoms enhance π-acidity, while the Z-configuration of the exocyclic C=C bond (confirmed by ¹H NMR) stabilizes the structure via intramolecular hydrogen bonding .

c. Alkylamide Analogues

  • N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[...]quinolin-8-yl)propionamide: Replaces the nitrobenzamide with a propionamide group, increasing lipophilicity (logP ~2.8 predicted) but reducing electronic effects. Such analogues are often explored for improved bioavailability .
Spectroscopic and Physicochemical Properties
Compound ¹H NMR δ (ppm) Key Signals IR ν (cm⁻¹) Molecular Weight
Target Compound ~8.2 (Ar-H, nitrobenzamide), 2.5–3.1 (m, CH₂) 1680 (C=O), 1520 (NO₂) 379.36
Compound 22 () 7.8–8.1 (Ar-H), 4.3 (OCH₂) 1680 (C=O), 1627 (C=O) 432.45
(Z)-2-Thioxothiazolidin-4-one () 7.5 (Ar-H), 6.8 (C=CH) 1680 (C=O), 1240 (C=S) 452.92
N-(4-Oxo-...)propionamide () 2.3 (CH₃CO), 1.1 (CH₂CH₃) 1640 (C=O) 287.34

The nitro group in the target compound causes downfield shifts in aromatic protons (δ 8.2) compared to alkylamide derivatives (δ 7.5–7.8). Thiazolidinones exhibit distinct C=S stretches (~1240 cm⁻¹) absent in other analogues .

Reactivity and Functional Group Compatibility
  • Nitro Group : Facilitates electrophilic substitution but may complicate reduction steps (e.g., catalytic hydrogenation risks amine formation).
  • nickel-catalyzed couplings in ).
  • Amide Bond: Resistant to hydrolysis under mild conditions but susceptible to strong acids/bases, contrasting with ester-containing derivatives (e.g., pyrano-fused compounds) .

Biological Activity

3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N4O3(Molecular Formula)\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{3}\quad (\text{Molecular Formula})

This compound features a nitro group and a pyrroloquinoline framework, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a variety of biological activities including:

  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often function by generating reactive intermediates that damage cellular components such as DNA .
  • Anti-inflammatory Effects : Compounds in this class have shown potential in inhibiting inflammatory pathways. For instance, they may inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .

The mechanisms through which this compound exerts its effects can be summarized as follows:

  • NLRP3 Inflammasome Inhibition : Similar compounds have been shown to inhibit the NLRP3 inflammasome pathway, reducing IL-1β secretion and inflammation in models of colitis .
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels in cells, contributing to its cytoprotective effects .
  • Interaction with Enzymatic Targets : Nitro derivatives often interact with various enzymes such as iNOS and COX-2, leading to reduced inflammatory mediators .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Study A Demonstrated significant antimicrobial activity against Staphylococcus aureus using nitro derivatives .
Study B Showed that similar compounds reduced inflammation in DSS-induced colitis models by inhibiting NLRP3 activation .
Study C Found that modifications in the nitro group position affected the anti-inflammatory potency of benzamide derivatives .

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